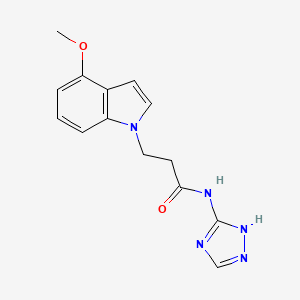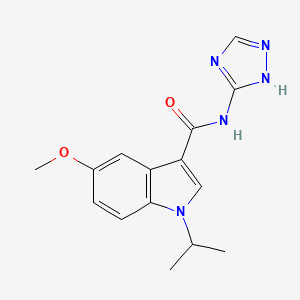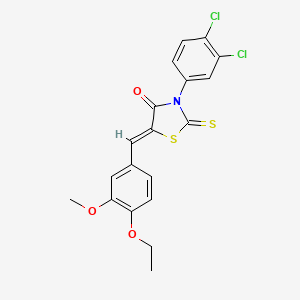
3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a complex structure combining an indole ring, a triazole ring, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine.
Coupling Reaction: The methoxyindole and triazole intermediates are coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted indole and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole and triazole rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The propanamide group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a phenyl ring instead of an indole ring, which can alter its binding properties and overall activity.
3-(4-methoxy-1H-indol-1-yl)propanamide: Does not have the triazole ring, potentially reducing its versatility in chemical reactions and biological interactions.
Uniqueness
The combination of the methoxyindole and triazole rings in 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide provides a unique structural framework that can enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15N5O2 |
|---|---|
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
3-(4-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C14H15N5O2/c1-21-12-4-2-3-11-10(12)5-7-19(11)8-6-13(20)17-14-15-9-16-18-14/h2-5,7,9H,6,8H2,1H3,(H2,15,16,17,18,20) |
InChI-Schlüssel |
FDIJTAJKAIUQQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159396.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12159397.png)
![N-[3-(acetylamino)phenyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B12159403.png)
![N-(3,4-dimethoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159406.png)

![methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12159422.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159451.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide](/img/structure/B12159453.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159457.png)
![4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12159468.png)
![6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12159475.png)

![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)
![2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12159493.png)
